

Technical Guide: alpha-D-Threofuranose Identification and Properties

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Compound of Interest

Compound Name: *alpha-d-Threofuranose*

Cat. No.: *B12732185*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **alpha-D-Threofuranose**, focusing on its unique identifiers, physicochemical properties, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Chemical Identification and Properties

alpha-D-Threofuranose is a monosaccharide with the chemical formula C4H8O4. Accurate identification is critical for experimental reproducibility and regulatory compliance. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

Table 1: Key Identifiers and Physicochemical Properties of **alpha-D-Threofuranose**

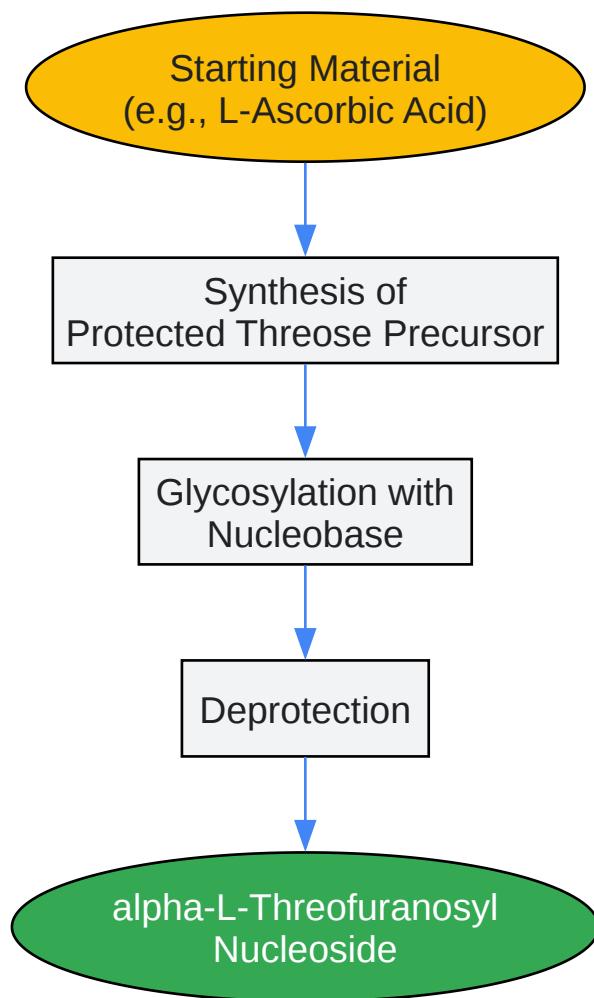
Property	Value	Source
CAS Number	80877-72-1	[1]
Molecular Formula	C4H8O4	[1]
Molecular Weight	120.10 g/mol	[1]
IUPAC Name	(2S,3S,4R)-oxolane-2,3,4-triol	[1]
Synonyms	(2S,3S,4R)-Tetrahydro-2,3,4-furantriol	[1]

Experimental Protocols

While specific, detailed experimental protocols for the direct synthesis of isolated **alpha-D-Threofuranose** are not readily available in the public domain, a representative synthesis for a related threose derivative, **alpha-L-threofuranosyl nucleosides**, provides valuable insight into the methodologies that would be employed. The following is a generalized workflow based on such syntheses.

General Workflow for Threofuranose Derivative Synthesis

The synthesis of threofuranose derivatives often involves multiple steps, including the formation of a protected threose precursor, glycosylation, and subsequent deprotection steps.



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Figure 1: Generalized workflow for the synthesis of threofuranosyl nucleosides.

Key Experimental Steps

A scalable synthesis of alpha-L-threose nucleic acid monomers has been reported, which can be adapted for similar threose derivatives.^[2] The key stages of such a synthesis typically include:

- Preparation of a Protected Threose Intermediate: This often starts from a readily available chiral precursor. The synthesis involves several chemical transformations to create the desired threose scaffold with appropriate protecting groups to prevent unwanted side reactions.

- Glycosylation: The protected threose derivative is then reacted with a protected nucleobase (in the case of nucleoside synthesis) under the influence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This step forms the crucial glycosidic bond.
- Deprotection and Purification: The protecting groups on the sugar and the nucleobase are removed in one or more steps. The final product is then purified using techniques such as column chromatography and crystallization to yield the high-purity target compound.

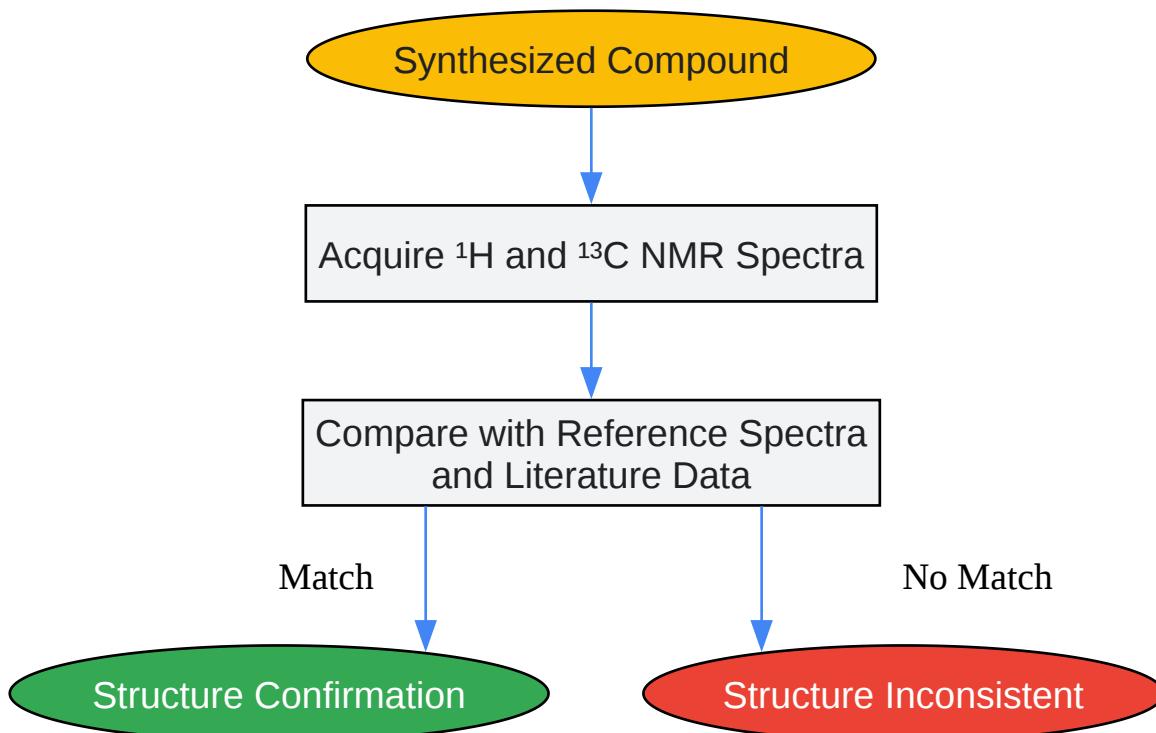
Spectral Information

For the structural elucidation and confirmation of **alpha-D-Threofuranose**, Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique.

Table 2: Available Spectral Data for **alpha-D-Threofuranose**

Spectral Data Type	Availability	Source
¹³ C NMR Spectra	Available	[1] [3]
¹ H NMR Spectra	Available	[4]

The workflow for compound identification using spectral data is outlined below.



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